molecular formula C24H34N4O4 B11395683 1,3-Dicyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

1,3-Dicyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B11395683
M. Wt: 442.6 g/mol
InChI Key: AGKXRQCADXBVLA-UHFFFAOYSA-N
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Description

1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is an organic compound that belongs to the class of ureas It is known for its complex structure, which includes a urea backbone substituted with dicyclohexyl groups and a 1,2,4-oxadiazole ring attached to a dimethoxyphenyl group

Preparation Methods

The synthesis of 1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. One common method includes the reaction of cyclohexylamine with an appropriate isocyanate to form the dicyclohexylurea backbone. The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids. The final step involves the coupling of the oxadiazole ring with the dimethoxyphenyl group under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Chemical Reactions Analysis

1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, where nucleophiles replace existing substituents.

    Hydrolysis: Under acidic or basic conditions, the urea backbone can be hydrolyzed to yield amines and carboxylic acids

Scientific Research Applications

1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), which are involved in the regulation of blood pressure and inflammation. This inhibition leads to increased levels of EETs, resulting in vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can be compared to other urea derivatives and oxadiazole-containing compounds:

Properties

Molecular Formula

C24H34N4O4

Molecular Weight

442.6 g/mol

IUPAC Name

1,3-dicyclohexyl-1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea

InChI

InChI=1S/C24H34N4O4/c1-30-20-14-13-17(15-21(20)31-2)23-26-22(32-27-23)16-28(19-11-7-4-8-12-19)24(29)25-18-9-5-3-6-10-18/h13-15,18-19H,3-12,16H2,1-2H3,(H,25,29)

InChI Key

AGKXRQCADXBVLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)NC4CCCCC4)OC

Origin of Product

United States

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